molecular formula C14H20N2O2 B3239226 Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate CAS No. 1420824-53-8

Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Cat. No.: B3239226
CAS No.: 1420824-53-8
M. Wt: 248.32
InChI Key: QDGMWECEVJXVJU-UHFFFAOYSA-N
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Description

Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and dimethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Step 1: Pyrrolidine reacts with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl pyrrolidine-1-carboxylate.

    Step 2: The intermediate benzyl pyrrolidine-1-carboxylate is then reacted with dimethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with different nucleophiles replacing the dimethylamino group.

Scientific Research Applications

Chemistry: Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific biological pathways. It is being investigated for its potential use in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the benzyl and dimethylamino groups.

    N-Benzylpyrrolidine: Similar to Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate but without the dimethylamino group.

    Dimethylaminopyrrolidine: Similar to this compound but without the benzyl group.

Uniqueness: this compound is unique due to the presence of both benzyl and dimethylamino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(2)13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMWECEVJXVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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